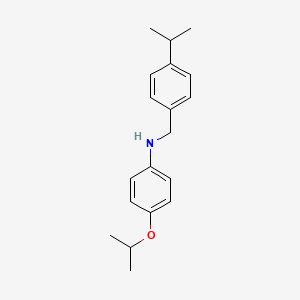

4-Isopropoxy-N-(4-isopropylbenzyl)aniline

描述

4-Isopropoxy-N-(4-isopropylbenzyl)aniline is a secondary amine derivative characterized by an aniline core substituted with an isopropoxy group at the para position and an N-(4-isopropylbenzyl) moiety. Its molecular formula is C₁₉H₂₅NO, with a molecular weight of 283.4 g/mol. The isopropoxy group (–OCH(CH₃)₂) confers moderate lipophilicity, while the branched isopropylbenzyl group enhances steric bulk. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its structural versatility.

属性

IUPAC Name |

4-propan-2-yloxy-N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-14(2)17-7-5-16(6-8-17)13-20-18-9-11-19(12-10-18)21-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKNTDUVISCVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview

A highly efficient and scalable preparation method involves a one-pot reductive amination of nitroarenes with aldehydes catalyzed by an iridium complex. This method allows the direct conversion of nitrobenzene derivatives and aldehydes into the target N-substituted anilines under mild conditions.

Procedure Summary

- Reactants : Nitrobenzene (or substituted nitrobenzene), aldehyde (4-isopropylbenzaldehyde for the benzyl substituent), and an iridium catalyst.

- Catalyst and Additives : Iridium catalyst (typically 1 mol %), diboron reagent B2(OH)4, 4,4'-bipyridine as ligand, and formic acid as a hydrogen source.

- Solvent : Mixture of DMF and water.

- Reaction Conditions : Stirring at 80 °C for 12 hours.

- Workup : Dilution with water, neutralization with sodium bicarbonate, extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and purification by silica gel chromatography.

Specifics for 4-Isopropoxy-N-(4-isopropylbenzyl)aniline

- Nitrobenzene derivative bearing the 4-isopropoxy group is reacted with 4-isopropylbenzaldehyde.

- The reaction yields the desired product with high purity and good yield (e.g., 82% yield on a 10 mmol scale).

- The method is adaptable to large-scale synthesis without loss of efficiency.

Reaction Scheme (Simplified)

$$

\text{4-Isopropoxynitrobenzene} + \text{4-Isopropylbenzaldehyde} \xrightarrow[\text{DMF/H}2\text{O}, 80^\circ C]{\text{Ir catalyst, B}2(\text{OH})4, \text{HCO}2\text{H}} \text{this compound}

$$

Key Data Table: Reaction Parameters and Yields

| Parameter | Value |

|---|---|

| Nitrobenzene derivative | 0.75 mmol |

| Aldehyde (4-isopropylbenzaldehyde) | 0.5 mmol |

| Iridium catalyst | 1 mol % |

| B2(OH)4 | 2.25 mmol |

| 4,4'-Bipyridine | 0.0375 mmol |

| Formic acid (HCO2H) | 15 equivalents |

| Solvent | DMF + H2O (2 mL total) |

| Temperature | 80 °C |

| Reaction time | 12 hours |

| Yield | ~82% (isolated) |

This method is documented in detail in a Royal Society of Chemistry publication, which also includes protocols for scale-up and asymmetric synthesis variants.

Alternative Preparation Approaches and Considerations

Catalytic Reduction of Nitro Compounds Followed by Alkylation

- Traditional methods involve reduction of nitroarenes to anilines followed by alkylation with benzyl halides.

- These methods typically require multiple steps and harsher conditions, often involving metal catalysts like SnCl2 or Pd/C under hydrogen atmosphere.

- The one-pot reductive amination method described above is preferred due to operational simplicity and higher atom economy.

Suzuki Coupling and Amide Intermediates

- In some related synthetic schemes, Suzuki coupling is used to introduce alkoxy substituents on aromatic rings, followed by amide formation and reduction to anilines.

- However, this approach is more complex and less direct for the target compound compared to reductive amination.

Research Findings and Analytical Data

- The reductive amination method yields products with high purity, as confirmed by melting point analysis and high-resolution mass spectrometry (HRMS).

- The isolated product this compound shows melting points consistent with literature values and HRMS data matching the calculated molecular weight (found 322.1790 vs. calculated 322.1783).

- The reaction tolerates various functional groups and substituents, demonstrating broad substrate scope and potential for analog synthesis.

Summary Table: Comparison of Preparation Methods for this compound

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| One-pot reductive amination | Iridium catalyst, mild conditions | High yield, scalable, one-step | Requires expensive catalyst |

| Traditional reduction + alkylation | Multi-step, metal reductions | Established chemistry | Longer process, harsher conditions |

| Suzuki coupling + amide route | Multi-step with coupling and reduction | Versatile for complex analogues | More complex, lower overall yield |

化学反应分析

4-Isopropoxy-N-(4-isopropylbenzyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen, using reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-Isopropoxy-N-(4-isopropylbenzyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, including its use as a lead compound in drug discovery for targeting specific biological pathways.

Industry: Utilized in the development of specialty chemicals and materials, including polymers and advanced coatings.

作用机制

The mechanism of action of 4-Isopropoxy-N-(4-isopropylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Alkoxy and Aromatic Substituents

N-(4-Isopropylbenzyl)-4-(tetrahydro-2-furanylmethoxy)aniline (CAS 1040690-74-1) Molecular Formula: C₂₁H₂₇NO₂ Molecular Weight: 325.4 g/mol Key Differences: Replaces the isopropoxy group with a tetrahydrofuran (THF)-methoxy substituent. This could improve aqueous solubility compared to the isopropoxy analog but may reduce membrane permeability due to increased molecular weight .

4-Methoxy-N-(4-nitrobenzyl)aniline (CAS N/A) Molecular Formula: C₁₄H₁₄N₂O₃ Molecular Weight: 258.3 g/mol Key Differences: Features a methoxy group (–OCH₃) and a nitrobenzyl group. The nitro group (–NO₂) is strongly electron-withdrawing, reducing electron density on the aniline ring and increasing acidity of the amine.

4-Chloro-N-(4-propoxybenzyl)aniline (CAS 1036585-50-8) Molecular Formula: C₁₆H₁₈ClNO Molecular Weight: 275.8 g/mol Key Differences: Substitutes isopropoxy with a chloro (–Cl) group and propoxy (–OCH₂CH₂CH₃) chain. The chloro group increases electrophilicity, while the linear propoxy chain may enhance lipophilicity compared to branched isopropoxy. This compound’s reactivity in nucleophilic aromatic substitution would differ significantly from the target compound .

Heterocyclic and Piperazine Derivatives

5-{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline (CAS 347311-34-6)

- Molecular Formula : C₂₆H₃₀N₄O₄S

- Molecular Weight : 506.6 g/mol

- Key Differences : Incorporates a sulfonylpiperazine moiety and a nitro group. The sulfonyl group (–SO₂–) is electron-withdrawing, while the piperazine ring introduces basicity. This compound’s complexity and higher molecular weight likely reduce solubility but enhance binding affinity in biological systems, making it suitable for pharmaceutical lead optimization .

2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 1280594-97-9) Molecular Formula: C₁₄H₂₃N₃O Molecular Weight: 249.4 g/mol Key Differences: Substitutes the N-benzyl group with a methylpiperazine ring.

Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-Isopropoxy-N-(4-isopropylbenzyl)aniline | C₁₉H₂₅NO | 283.4 | Isopropoxy, isopropylbenzyl | Moderate lipophilicity, steric bulk |

| N-(4-Isopropylbenzyl)-4-(THF-methoxy)aniline | C₂₁H₂₇NO₂ | 325.4 | THF-methoxy | Higher polarity, cyclic ether |

| 4-Methoxy-N-(4-nitrobenzyl)aniline | C₁₄H₁₄N₂O₃ | 258.3 | Methoxy, nitrobenzyl | Electron-deficient, hydrogen-bonding |

| 4-Chloro-N-(4-propoxybenzyl)aniline | C₁₆H₁₈ClNO | 275.8 | Chloro, propoxy | Electrophilic, linear alkoxy chain |

| Sulfonylpiperazine-nitroaniline derivative | C₂₆H₃₀N₄O₄S | 506.6 | Sulfonylpiperazine, nitro | High molecular weight, complex binding |

| 2-Isopropoxy-4-methylpiperazinaniline | C₁₄H₂₃N₃O | 249.4 | Isopropoxy, methylpiperazine | Enhanced solubility, basicity |

Stability and Reactivity

- The target compound’s secondary amine and branched alkoxy groups likely confer stability against oxidation compared to primary amines (e.g., 4-Isopropylaniline, ).

- Nitro-containing analogs () are prone to reduction reactions, while chloro-substituted derivatives () may undergo nucleophilic aromatic substitution.

生物活性

Overview

4-Isopropoxy-N-(4-isopropylbenzyl)aniline is an organic compound with the molecular formula CHNO and a molecular weight of 283.42 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure features an isopropoxy group and an isopropylbenzyl moiety, which contribute to its unique reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and protein-ligand interactions. The precise mechanisms are still under investigation, but preliminary studies suggest that the compound may function as an inhibitor or modulator of key biological processes.

Antifungal Activity

A study on related compounds indicated that structural modifications could enhance antifungal properties. For instance, derivatives of 13-(4-isopropylbenzyl)berberine exhibited significant antifungal activity against various pathogens, including Cryptococcus neoformans and Candida species. While specific data on this compound's antifungal activity is limited, its structural similarities to active derivatives suggest potential in this area .

Enzyme Inhibition

Research has shown that compounds with similar structures can act as inhibitors for various enzymes. For example, dual inhibitors targeting anaplastic lymphoma kinase (ALK) and bromodomain-4 (BRD4) have been developed, showcasing the importance of structural modifications in enhancing biological activity . The mechanism of action for this compound may involve similar pathways, potentially positioning it as a candidate for further investigation in enzyme inhibition studies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-Isopropylbenzyl)aniline | Lacks isopropoxy group | Limited data on activity |

| 4-Isopropoxy-N-benzylaniline | Similar structure, different substituents | Potential enzyme inhibition |

| 4-Isopropoxy-N-(4-methylbenzyl)aniline | Contains a methyl group | Variations in physical and chemical properties |

The unique substitution pattern of this compound may impart distinct chemical and biological properties that warrant further exploration.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research highlights its potential applications:

- Inhibitory Effects : Investigations into similar compounds have demonstrated their capacity to inhibit specific kinases involved in cancer progression. This suggests that this compound could also be explored for anticancer applications.

- Safety Profile : Related studies have assessed the safety profiles of similar compounds, indicating that modifications can lead to enhanced efficacy without compromising safety. Understanding the toxicity and pharmacokinetics of this compound will be crucial for future therapeutic applications .

常见问题

Q. What are the optimal synthetic routes for 4-Isopropoxy-N-(4-isopropylbenzyl)aniline, and how can reaction yields be maximized?

Synthesis typically involves nucleophilic substitution and reductive amination. For example:

- Step 1: React 4-isopropoxyaniline with 4-isopropylbenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylamine intermediate .

- Step 2: Monitor progression via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .

- Yield Optimization: Adjust reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aniline:benzyl chloride). Pilot studies report yields of 65–85% depending on solvent purity and catalyst choice (e.g., NaBH₄ for reductive steps) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC-MS: Confirm molecular weight (MW = 297.4 g/mol) and detect impurities (<2% by area normalization) .

- ¹H/¹³C NMR: Key signals include δ 1.2–1.4 ppm (isopropyl CH₃), δ 4.5 ppm (OCH(CH₃)₂), and δ 7.2–7.4 ppm (aromatic protons) .

- FT-IR: Validate functional groups (N-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹) .

Q. What stability considerations are critical during storage and handling?

- Oxidative Degradation: Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

- Hydrolysis Risk: Avoid aqueous solvents at pH >9, as the isopropoxy group may hydrolyze .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes or impurities:

- Dynamic NMR (DNMR): Detect rotational barriers in the benzylamine moiety. For example, restricted rotation around the N-C bond may split signals into doublets (ΔG‡ ~12 kcal/mol) .

- Purification: Re-crystallize from ethanol/water (9:1) to remove byproducts like unreacted aniline .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

Comparative studies of substituted anilines reveal:

Q. How can reaction mechanisms involving this compound be validated experimentally?

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond formation) .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) can predict transition states for nucleophilic attacks .

Q. What strategies are effective for resolving low reproducibility in biological assays?

- Standardize Assay Conditions: Use uniform solvent (DMSO stock ≤0.1% v/v) and control for redox activity (e.g., add 1 mM Trolox to prevent false positives in oxidase assays) .

- Validate Targets: Perform competitive binding assays (SPR or ITC) to confirm direct interactions vs. off-target effects .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., melting point)?

Q. What advanced techniques are recommended for studying degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。